molecular formula C12H13N7O4S B4102123 4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide

4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B4102123
M. Wt: 351.34 g/mol
InChI Key: NHWKSQUOZOLNOQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with ethoxy, nitro, and tetrazole groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrazole ring: This can be achieved by reacting 2-methyl-2H-tetrazole with appropriate reagents under controlled conditions.

    Introduction of the nitro group: Nitration of the benzamide core is performed using a mixture of nitric acid and sulfuric acid.

    Ethoxy group addition: The ethoxy group is introduced via an etherification reaction using ethyl alcohol and an acid catalyst.

    Coupling reactions: The final step involves coupling the tetrazole and nitrobenzamide intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted benzamides.

Scientific Research Applications

4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and tetrazole groups are key functional moieties that can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide: shares structural similarities with other benzamide derivatives and tetrazole-containing compounds.

    Benzamide derivatives: Compounds like this compound are often compared with other benzamides that have different substituents on the benzene ring.

    Tetrazole-containing compounds: Similar compounds include those with tetrazole rings substituted with various alkyl or aryl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and tetrazole groups in the same molecule is relatively rare and contributes to its potential as a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O4S/c1-3-23-9-5-4-7(6-8(9)19(21)22)10(20)13-12(24)14-11-15-17-18(2)16-11/h4-6H,3H2,1-2H3,(H2,13,14,16,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWKSQUOZOLNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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